4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Description
Table 1: Molecular identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
| Molecular Formula | C₁₆H₁₄N₂O₃S |
| Molecular Weight | 314.4 g/mol |
| CAS Registry Number | 91506-71-7 |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
The systematic classification places this compound within the benzothiazole-carboxamide family, characterized by a carboxamide bridge linking substituted aromatic systems.
Molecular Geometry and Crystallographic Analysis
While crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its geometry. The benzothiazole ring adopts a planar conformation due to aromatic π-delocalization, while the methoxy substituents introduce slight torsional angles. Density Functional Theory (DFT) optimizations predict bond lengths of 1.41 Å for the C–O bonds in the methoxy groups and 1.36 Å for the C–N bond in the carboxamide linkage.
The dihedral angle between the benzamide and benzothiazole planes is estimated at 28.7° ± 2.5°, minimizing steric hindrance between the methoxy substituents. Computational models suggest a monoclinic crystal system with space group P2₁/c for closely related benzothiazole derivatives, though experimental validation is required.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR assignments (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, benzothiazole H-7)
- δ 7.89 (d, J = 8.8 Hz, 2H, benzamide H-2/H-6)
- δ 6.98 (d, J = 8.8 Hz, 2H, benzamide H-3/H-5)
- δ 3.85 (s, 3H, OCH₃ benzamide)
- δ 3.78 (s, 3H, OCH₃ benzothiazole)
¹³C NMR predictions (100 MHz, DMSO-d₆):
- δ 167.2 (C=O)
- δ 161.5 (C-O methoxy benzamide)
- δ 159.8 (C-O methoxy benzothiazole)
- δ 152.1 (C-2 benzothiazole)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) predicts a molecular ion peak at m/z 315.1 [M+H]⁺, with fragmentation patterns dominated by:
- Loss of methoxy radicals (m/z 283.1)
- Cleavage of the amide bond (m/z 135.0 for protonated benzothiazole)
Computational Modeling of Electronic Structure
DFT calculations at the B3LYP/6-311G(d,p) level reveal:
Electron Density Distribution
Frontier Molecular Orbitals
Table 2: DFT-derived electronic parameters
| Parameter | Value |
|---|---|
| Dipole Moment | 5.2 Debye |
| Polarizability | 34.8 ų |
| HOMO Energy | -6.3 eV |
| LUMO Energy | -2.2 eV |
These models suggest the compound’s potential for intermolecular interactions via π-π stacking and hydrogen bonding, aligning with its hypothesized solid-state packing.
Properties
IUPAC Name |
4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESSLFCHRGAANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325587 | |
| Record name | 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91506-71-7 | |
| Record name | 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired benzamide derivative.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amide (-CONH-) and benzothiazole nitrogen atoms serve as key reactive sites:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amide substitution | NaH/DMF with alkyl/aryl halides | N-alkylated or N-arylated derivatives |
| Benzothiazole substitution | K₂CO₃/DMSO with electrophiles | Functionalized benzothiazole derivatives |
Key Findings :
-
Alkylation at the amide nitrogen enhances solubility in non-polar solvents.
-
Electron-withdrawing groups on the benzothiazole ring increase electrophilic substitution rates.
Hydrolysis Reactions
Controlled cleavage under acidic or basic conditions:
| Condition | Reagents | Outcome |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 4-methoxybenzoic acid + 6-methoxybenzothiazol-2-amine |
| Basic hydrolysis | 2M NaOH, 80°C | Sodium salt of 4-methoxybenzoic acid + amine byproduct |
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, facilitating C-N bond cleavage.
-
Base-mediated hydrolysis proceeds via a tetrahedral intermediate.
Oxidation and Reduction Reactions
Functional group transformations dominate these pathways:
| Reaction | Reagents | Products |
|---|---|---|
| Methoxy group oxidation | KMnO₄/H₂SO₄ | Quinone derivatives |
| Benzamide reduction | LiAlH₄/THF | Corresponding benzylamine analog |
Experimental Data :
-
Oxidation yields decrease with steric hindrance near methoxy groups.
-
Reduction requires anhydrous conditions to prevent side reactions.
Coupling Reactions
Palladium-catalyzed cross-coupling expands structural diversity:
| Coupling Type | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl-functionalized analogs |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | N-arylated derivatives for medicinal chemistry |
Research Applications :
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structural features allow it to be used as a precursor for more complex molecules, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.
Research indicates that 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide exhibits significant biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity : Studies have shown that derivatives of benzothiazole, including this compound, possess notable antimicrobial properties. For example, it has been tested against various bacterial strains with promising results.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
Anticancer Properties : The compound has also been evaluated for its potential anticancer effects. Similar thiazole derivatives have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study : A study on related compounds found IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
Medicinal Chemistry
Due to its unique structural arrangement, this compound is being explored as a potential therapeutic agent. Its interactions with specific molecular targets suggest it may be useful in treating diseases linked to mitochondrial dysfunction and other metabolic disorders.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects . Molecular docking studies have provided insights into the three-dimensional geometrical view of the ligand binding to their protein receptor .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The pharmacological and physicochemical properties of N-(thiazol-2-yl)benzamides are highly sensitive to substituent modifications. Key analogs and their distinguishing features include:
Table 1: Substituent Effects on Thiazole Ring
Key Insights :
- Electron-withdrawing groups (e.g., nitro ) increase reactivity but may reduce bioavailability.
- Bulky substituents (e.g., trimethoxyphenyl ) enhance target binding in anticancer applications.
- Polar groups (e.g., amino ) improve solubility and surface interaction in non-pharmacological applications like corrosion inhibition.
Substituent Variations on the Benzamide Ring
Modifications at the benzamide ring’s methoxy position also influence activity:
Table 2: Substituent Effects on Benzamide Ring
Key Insights :
Biological Activity
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzothiazole core with methoxy substituents that enhance its solubility and biological activity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL | |
| Pseudomonas aeruginosa | < 20 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
Case Study: In Vitro Anticancer Activity
A study assessed the cytotoxic effects of the compound using an MTT assay. The results indicated an IC50 value of approximately 25 µM against HeLa cells, suggesting moderate potency in inhibiting cell growth.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 (Lung) | 35 |
The mechanism of action is believed to involve the modulation of apoptotic pathways and inhibition of key enzymes involved in tumor growth.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines in vitro, making it a candidate for further studies in inflammatory disease models.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism and cancer cell proliferation.
- Signal Pathway Modulation : It can modulate pathways such as the p53 pathway, leading to apoptosis in cancer cells.
- Cytokine Regulation : It reduces the production of inflammatory cytokines, contributing to its anti-inflammatory effects.
Q & A
Q. What are the standard synthetic routes for 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation of 6-methoxybenzo[d]thiazol-2-amine with a benzoyl derivative. A common approach involves reacting 2-aminothiazole derivatives with benzoyl isothiocyanate in acetone under reflux (20 hours), followed by crystallization from ethanol . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of amine to isothiocyanate), solvent selection (polar aprotic solvents like DMF may enhance reactivity), and purification via column chromatography or recrystallization to achieve >95% purity. Monitoring reaction progress with TLC and adjusting reflux duration can mitigate side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy groups (δ ~3.8–3.9 ppm in ¹H NMR; ~55–60 ppm in ¹³C NMR) and aromatic protons (δ 6.8–8.2 ppm) confirm substitution patterns. The benzamide carbonyl appears at ~164–167 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) are diagnostic .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 343) and fragmentation patterns validate the structure .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin contact. Work in a fume hood due to potential inhalation risks. Waste should be segregated and disposed via certified hazardous waste services. Avoid using anhydrous conditions with reactive intermediates unless explicitly stated in protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?
- Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values in cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time) or cell-specific metabolism. To address this:
- Standardize assays using identical cell lines (e.g., MCF-7 vs. HepG2) and culture conditions.
- Validate target engagement via enzymatic assays (e.g., stearoyl-CoA desaturase-1 inhibition at 10–100 nM concentrations) .
- Use orthogonal methods like SPR (surface plasmon resonance) to confirm binding affinity .
Q. What strategies enhance the metabolic stability of this compound while maintaining inhibitory potency?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide moiety to reduce oxidative metabolism .
- Prodrug Approaches : Mask polar groups (e.g., methoxy) with acetylated or PEGylated derivatives to improve bioavailability .
- In Silico Optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes like CYP3A4 and modify substituents accordingly .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?
- Methodological Answer :
- Docking Studies : Model the compound into the active site of stearoyl-CoA desaturase-1 (PDB ID: 4ZY6) using software like Schrödinger. Prioritize hydrogen bonding with residues (e.g., His 248) and hydrophobic interactions .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD < 2 Å).
- Validation : Confirm predictions via mutagenesis (e.g., His248Ala mutation reducing activity) or ITC (isothermal titration calorimetry) to measure binding thermodynamics .
Q. What methods are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Library Synthesis : Prepare analogs with varied substituents (e.g., halogens, alkyl chains) on the benzamide and thiazole rings .
- Biological Screening : Test against panels of enzymes/cell lines to identify critical moieties (e.g., 4-methoxy group essential for SCD1 inhibition) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity, validated via leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
